molecular formula C5H9N3O B2382569 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine CAS No. 781612-35-9

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No. B2382569
CAS RN: 781612-35-9
M. Wt: 127.147
InChI Key: VKJDDBJDNJOXOP-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 . This indicates that the compound has a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 114.1 . The compound is a liquid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

DNA Interaction and Cytotoxicity

Research has shown that Cu(II) complexes with certain tridentate ligands, including variants related to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine, have the ability to bind with DNA. These complexes exhibit significant DNA binding propensity and demonstrate minor structural changes in DNA upon interaction. They also possess cytotoxic properties against different cancer cell lines, indicating potential applications in cancer treatment and DNA interaction studies (Kumar et al., 2012).

Antitumor Activity

Derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, which are structurally related to this compound, have been synthesized and assessed for their antitumor activity. These compounds have shown promise in inhibiting the growth of cancer cells in vitro, demonstrating potential applications in the development of anticancer drugs (Maftei et al., 2016).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in sulphuric acid. These studies indicate that compounds in this class can form protective layers on metal surfaces, suggesting their potential use in protecting materials from corrosion (Ammal et al., 2018).

Antimicrobial and Antiviral Properties

Several studies have explored the antimicrobial and antiviral properties of compounds related to this compound. These compounds have been shown to inhibit the growth of bacteria, fungi, and even exhibit potential activity against COVID-19's main protease, highlighting their significance in the development of new antimicrobial and antiviral agents (Sindhu et al., 2013; Rashdan et al., 2021) (Rashdan et al., 2021).

Future Directions

The future directions for “2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine” and similar compounds could involve further exploration of their potential as high-energy molecules, ionic salts, and pharmaceutical compounds . Their wide range of biological activities makes them promising candidates for drug discovery .

Mechanism of Action

properties

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJDDBJDNJOXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

781612-35-9
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TFA (1 ml) is added to a stirred solution of [2-(5-methyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamic acid tert-butyl ester (0.077 g, 0.34 mmol) in DCM (5 ml). After 1 hour at room temperature the solvents are removed. The residue is dissolved in DCM and washed with 4M aqueous NaOH solution. The organic extract is separated, dried (MgSO4) and the solvent removed to give the titled compound.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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